Cas no 1177195-12-8 (1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 1-(4-methoxyphenyl)-3,5-dimethyl-
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- MDL: MFCD11938652
- インチ: 1S/C13H14N2O2/c1-9-13(8-16)10(2)15(14-9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3
- InChIKey: LPRRTGSYYWBDDW-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(OC)C=C2)C(C)=C(C=O)C(C)=N1
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2130-0105-5g |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
1177195-12-8 | 95%+ | 5g |
$1119.0 | 2023-09-06 | |
Life Chemicals | F2130-0105-2.5g |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
1177195-12-8 | 95%+ | 2.5g |
$746.0 | 2023-09-06 | |
Enamine | EN300-239011-0.05g |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
1177195-12-8 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
Enamine | EN300-239011-1.0g |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
1177195-12-8 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
Enamine | EN300-239011-0.1g |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
1177195-12-8 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
Enamine | EN300-239011-5g |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
1177195-12-8 | 5g |
$1199.0 | 2023-09-15 | ||
Ambeed | A1076962-1g |
1-(4-Methoxy-phenyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde |
1177195-12-8 | 95% | 1g |
$341.0 | 2024-04-26 | |
Life Chemicals | F2130-0105-0.25g |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
1177195-12-8 | 95%+ | 0.25g |
$336.0 | 2023-09-06 | |
TRC | M130931-1g |
1-(4-methoxyphenyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde |
1177195-12-8 | 1g |
$ 550.00 | 2022-06-04 | ||
Enamine | EN300-239011-0.5g |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
1177195-12-8 | 95% | 0.5g |
$397.0 | 2024-06-19 |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeに関する追加情報
Introduction to 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1177195-12-8)
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with the CAS number 1177195-12-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the methoxyphenyl and dimethyl substituents, contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.
The chemical structure of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with a 4-methoxyphenyl group at the 1-position and two methyl groups at the 3 and 5 positions. The aldehyde group at the 4-position imparts additional reactivity, enabling it to participate in a wide range of chemical reactions. This combination of functional groups provides a robust platform for the development of novel pharmaceuticals and other advanced materials.
Recent studies have highlighted the potential of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde could serve as a lead compound for the development of new drugs targeting inflammatory diseases such as arthritis and other chronic pain conditions.
In addition to its anti-inflammatory properties, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has also been investigated for its potential as an antitumor agent. Studies conducted by researchers at the National Cancer Institute have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. These results indicate that 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde may have significant implications for cancer therapy.
The synthetic versatility of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has also been explored in depth. Chemists have developed efficient methods for synthesizing this compound using various catalytic systems and reaction conditions. One notable approach involves the condensation of 4-methoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. This method offers high yields and excellent purity, making it suitable for large-scale production.
Beyond its direct applications in pharmaceuticals, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has also found use as an intermediate in the synthesis of other bioactive molecules. For example, it can be readily converted into various substituted pyrazoles through reactions such as Knoevenagel condensation and Mannich reactions. These transformations allow for the creation of a wide range of structurally diverse compounds with potential applications in drug discovery and development.
The physical properties of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, including its melting point, solubility, and stability under different conditions, have been well-characterized. These properties are crucial for optimizing its use in both laboratory-scale experiments and industrial processes. For instance, its solubility in common organic solvents such as methanol and ethanol makes it easy to handle and process.
In conclusion, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 1177195-12-8) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive candidate for further exploration and development. As ongoing research continues to uncover new insights into its biological activities and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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